molecular formula C11H11NO2 B12816020 methyl 3-methyl-1H-indole-4-carboxylate

methyl 3-methyl-1H-indole-4-carboxylate

Cat. No.: B12816020
M. Wt: 189.21 g/mol
InChI Key: OQNMCYLZSPPKLE-UHFFFAOYSA-N
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Description

Methyl 3-methyl-1H-indole-4-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-methyl-1H-indole-4-carboxylate typically involves the Fischer indole synthesis. This method uses hydrazine and an aldehyde or ketone under acidic conditions to form the indole ring . For example, the reaction of hydrazine with a suitable ketone in the presence of acetic acid and hydrochloric acid under reflux conditions can yield the desired indole derivative .

Industrial Production Methods

Industrial production methods for indole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-1H-indole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 3-methyl-1H-indole-4-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-methyl-1H-indole-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-methyl-1H-indole-4-carboxylate is unique due to its specific substitution pattern on the indole ring, which can influence its reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

methyl 3-methyl-1H-indole-4-carboxylate

InChI

InChI=1S/C11H11NO2/c1-7-6-12-9-5-3-4-8(10(7)9)11(13)14-2/h3-6,12H,1-2H3

InChI Key

OQNMCYLZSPPKLE-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=CC=CC(=C12)C(=O)OC

Origin of Product

United States

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